molecular formula C8H12BrNO3 B1664694 6-Hydroxydopamine hydrobromide CAS No. 636-00-0

6-Hydroxydopamine hydrobromide

Cat. No. B1664694
CAS RN: 636-00-0
M. Wt: 250.09 g/mol
InChI Key: MLACDGUOKDOLGC-UHFFFAOYSA-N
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Description

6-Hydroxydopamine hydrobromide (6-OHDA) is a selective catecholaminergic neurotoxin . It depletes brain catecholamine levels , induces apoptosis in PC-12 cells , and destroys nigral dopaminergic neurons and their striatal terminals in rat models of Parkinson’s disease . It is also known to exert cytotoxicity by generating reactive oxygen species, initiating cellular stress, and causing cell death .


Synthesis Analysis

6-Hydroxydopamine hydrobromide is a synthetic compound . It is soluble in water up to 75 mM and in DMSO up to 75 mM . Its linear formula is (HO)3C6H2CH2CH2NH2 · HBr .


Molecular Structure Analysis

The molecular weight of 6-Hydroxydopamine hydrobromide is 250.09 . Its chemical structure includes a catecholaminergic neurotoxin .


Chemical Reactions Analysis

6-Hydroxydopamine hydrobromide is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . It also has the ability to release Fe (II) from protein storage sites, resulting in the formation of highly reactive oxygen species .


Physical And Chemical Properties Analysis

6-Hydroxydopamine hydrobromide is a solid with a melting point of 216-220 °C (lit.) . It is soluble in water up to 75 mM and in DMSO up to 75 mM .

Scientific Research Applications

Parkinson's Disease Modeling

6-Hydroxydopamine (6-OHDA) is widely used as a neurotoxin to model Parkinson's disease. It selectively targets and destroys dopaminergic neurons, creating experimental models for research on Parkinson's disease and related neurodegenerative conditions. Studies have shown its ability to replicate key cellular processes of Parkinson's disease, including oxidative stress, neurodegeneration, neuroinflammation, and neuronal death by apoptosis (Hernandez-Baltazar, Zavala-Flores, & Villanueva-Olivo, 2017). Another study highlights the different responses to 6-OHDA in various lesion models in mice, helping in understanding motor impairment and molecular responses in Parkinson's disease (Francardo, Recchia, Popovic, Andersson, Nissbrandt, & Cenci, 2011).

Neurodegeneration and Neurotoxicity Mechanisms

Research utilizing 6-OHDA helps in understanding the mechanisms of neurodegeneration and neurotoxicity. For instance, a study demonstrated that 6-OHDA induces apoptosis through extracellular auto-oxidation and activation of caspase 3-dependent signaling pathways in neuronal-like cell lines (Hanrott, Gudmunsen, O'Neill, & Wonnacott, 2006). Similarly, another research focused on how 6-OHDA impacts dopaminergic neurons of the substantia nigra pars compacta, revealing its acute effects on electrophysiological properties, intracellular Ca2+ levels, and dendritic morphology (Berretta, Freestone, Guatteo, de Castro, Geracitano, Bernardi, Mercuri, & Lipski, 2005).

Neuroprotective Strategies

6-OHDA is also instrumental in testing neuroprotective strategies. For example, research involving Withania somnifera extracts demonstrated its protective effects against 6-OHDA-induced neuronal damage in Parkinson's disease models (Ahmad, Saleem, Ahmad, Ansari, Yousuf, Hoda, & Islam, 2005). Another study highlighted the protective effect of fustin, a flavonoid, on 6-OHDA-induced neuronal cell death, suggesting potential therapeutic applications for Parkinson's disease (Park, Lee, Park, Kwak, Yoo, Kim, & Kim, 2007).

Investigating Dopaminergic Neuron Dynamics

6-OHDA has been used to investigate the dynamics of dopaminergic neurons, including dopamine turnover and the interaction with alpha-synuclein. This research is pivotal in understanding the progression of Parkinson's disease and identifying potential targets for therapeutic intervention (Zigmond, Hastings, & Perez, 2002).

Effects on Behavioral and Molecular Changes

6-OHDA is instrumental in studying behavioral and molecular changes in Parkinsonian models. Studies have examined the effects of 6-OHDA on behavior, such as locomotor deficits, and molecular responses to treatments like L-DOPA (Lebel, Chagniel, Bureau, & Cyr, 2010).

Safety And Hazards

6-Hydroxydopamine hydrobromide is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, and keep away from sources of ignition .

Future Directions

6-Hydroxydopamine hydrobromide has been used to provide a model of Parkinson’s disease in experimental animals . It has also been applied in neonatal rats to provide an animal model of Lesch–Nyhan disease and perinatally for an animal model of attention-deficit hyperactivity disorder . Despite extensive study, there is still uncertainty about how it works . Future research may focus on understanding its various mechanisms of action and their interrelated outcomes .

properties

IUPAC Name

5-(2-aminoethyl)benzene-1,2,4-triol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLACDGUOKDOLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1199-18-4 (Parent)
Record name Oxidopamine hydrobromide
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30212972
Record name Oxidopamine hydrobromide
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Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxydopamine hydrobromide

CAS RN

636-00-0
Record name 1,2,4-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1)
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Record name Oxidopamine hydrobromide
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Record name Oxidopamine hydrobromide
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Record name Oxidopamine hydrobromide
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Record name 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrobromide
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Record name OXIDOPAMINE HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
H Cambridge, MN Ajuebor, SD Brain - European journal of pharmacology, 1996 - Elsevier
Perfusion of 6-hydroxydopamine into the rat knee and trachea induces plasma extravasation, possibly by tissue-specific mechanisms involving sympathetic and sensory nerves …
Number of citations: 4 www.sciencedirect.com
WS Powell, RA Heacock - Journal of Pharmacy and …, 1973 - academic.oup.com
… in four portions to a solution of 6hydroxydopamine hydrobromide (200 mg) and sodium … Oxygen was bubbled for 1.5 h through a solution of 6-hydroxydopamine hydrobromide (250 …
Number of citations: 20 academic.oup.com
NJ Uretsky, LL Iversen - Nature, 1969 - nature.com
THE compound 6-hydroxydopamine (2,4,5-trihydroxyphenylethylamine) produces a long lasting depletion of noradrenaline (NA) from peripheral sympathetically innervated tissues in …
Number of citations: 234 www.nature.com
NJ Uretsky, LL Iversen - Journal of neurochemistry, 1970 - Wiley Online Library
… Male Wistar rats (200-250 g) were lightly anaesthetized with ether and 20 111 of a solution of 6-hydroxydopamine hydrobromide or vehicle was injected into the cerebrospinal fluid of …
Number of citations: 748 onlinelibrary.wiley.com
DWJ Clark, R Laverty, EL Phelan - British Journal of Pharmacology, 1972 - ncbi.nlm.nih.gov
… , 1970b) observed the complete absence of nerve cell bodies in a wide variety of sympathetic ganglia taken from mice which had been treated with 6-hydroxydopamine hydrobromide in …
Number of citations: 166 www.ncbi.nlm.nih.gov
BS Eichelman Jr, NB Thoa, KY Ng - Physiology & Behavior, 1972 - Elsevier
Three to four days following a single intracisternal injection (200 μg) of 6-hydroxydopamine hydrobromide (6-OHDA) there is a marked and persistent increase (400%; p < 0.001) in the …
Number of citations: 155 www.sciencedirect.com
LD Lytle, WJ Shoemaker, K Cottman… - Journal of Pharmacology …, 1972 - ASPET
… Littermate albino rats were injected with doses of 6-hydroxydopamine hydrobromide (6-OHDA) intracisternally (ic) (0, 50, 100 or 200µg) or ip (0, 2.5, 5.0 or 10.0 mg/kg) at birth, and …
Number of citations: 62 jpet.aspetjournals.org
KJ Lookingland, DS Chapin, DW McKay, KE Moore - Brain research, 1986 - Elsevier
The intracerebroventricular (icv) administration of 6-hydroxydopamine (6-OHDA; 50 μg × 3) and the sytematic administration of DSP4 (50 mg/kg × 2; ip), alone and in combination, were …
Number of citations: 47 www.sciencedirect.com
M YASUDA, S FURUSAWA, A SATOH… - Journal of Veterinary …, 1995 - jstage.jst.go.jp
Antibody responses to the hapten dinitrophenyl (DNP) and the concentration of catecholamine in chickens received a single injection of 6-Hydroxydopamine (6-OHDA) into the …
Number of citations: 13 www.jstage.jst.go.jp
M Bubser, M Koch - Psychopharmacology, 1994 - Springer
… Rats were tested for PPI both before and after injections (2 × 1 µl per side) of vehicle, a low (3.0 µg/µl) or a high (6.0 µg/µl) dose of 6-hydroxydopamine hydrobromide (6-OHDA) into the …
Number of citations: 218 link.springer.com

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